molecular formula C14H19NO2 B14310773 Methyl 4-(benzylamino)hex-2-enoate CAS No. 114124-34-4

Methyl 4-(benzylamino)hex-2-enoate

Cat. No.: B14310773
CAS No.: 114124-34-4
M. Wt: 233.31 g/mol
InChI Key: OCVBUUOKTOQARE-UHFFFAOYSA-N
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Description

Methyl 4-(Benzylamino)hex-2-enoate is a chemical compound offered as a high-purity reference standard for research and development purposes. It serves as a versatile synthetic intermediate, particularly in the preparation of more complex molecules. Compounds with similar structural motifs, featuring both a hexenoate backbone and a benzylamino substituent, are often investigated as key precursors in medicinal chemistry for the synthesis of potential pharmacologically active agents . Researchers value this compound for its potential application in constructing novel chemical entities. It is strictly intended for use in laboratory settings by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

114124-34-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 4-(benzylamino)hex-2-enoate

InChI

InChI=1S/C14H19NO2/c1-3-13(9-10-14(16)17-2)15-11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3

InChI Key

OCVBUUOKTOQARE-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Conjugate Addition to α,β-Unsaturated Esters

A widely applied method involves the conjugate addition of benzylamine to α,β-unsaturated esters. For example, methyl 4-bromohex-2-enoate reacts with benzylamine in dichloromethane (DCM) at room temperature, facilitated by triethylamine (NEt₃) to neutralize HBr byproducts. This approach mirrors the synthesis of methyl 4-(N-benzyl-N-methoxycarbonylallylamino)but-2-enoate reported by, where benzylamine (2 equivalents) was added to methyl 4-bromocrotonate to yield the corresponding β-amino ester in 76% yield. Extending this to a hex-2-enoate system would require analogous bromoenoate precursors.

Key Reaction Conditions:

  • Solvent: DCM or THF
  • Base: NEt₃ (1.5 equivalents)
  • Temperature: Room temperature
  • Yield (analogous system): 60–76%

Alkylation of Benzylamine with Halogenated Enoates

An alternative route employs nucleophilic substitution, where benzylamine displaces a halogen at the fourth position of methyl 4-bromohex-2-enoate. This method, adapted from protocols for methyl 4-(aminomethyl)benzoate, emphasizes pH and temperature control to prevent ester hydrolysis. For instance, after alkylation, the reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using sodium hydroxide before extraction with methylene chloride.

Optimization Insights:

  • pH Control: Maintaining pH 6–7 during workup minimizes ester hydrolysis.
  • Extraction Efficiency: Saturation of the aqueous phase with NaCl improves partitioning into organic solvents like toluene or DCM.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield (Reported) Limitations
Conjugate Addition Methyl 4-bromohex-2-enoate DCM, NEt₃, rt 60–76% Requires bromoenoate precursor
Nucleophilic Substitution Methyl 4-bromohex-2-enoate DCM, 5–10°C, pH 6–7 85–88% Sensitive to hydrolysis
Reductive Amination Methyl 4-oxohex-2-enoate H₂/Pd/C or NaBH₄ Not reported Precursor synthesis challenging

Optimization Strategies for Improved Yields

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance nucleophilicity in conjugate additions, while chlorinated solvents (e.g., DCM) improve solubility of hydrophobic intermediates. For example, lithium amide-mediated additions in THF at −78°C achieved >98% diastereomeric excess in related piperidine syntheses.

Protecting Group Strategies

Benzyl protection, as demonstrated in, prevents unwanted side reactions during amine alkylation. Subsequent hydrogenolysis (Pd(OH)₂/C, H₂) cleanly removes the benzyl group without affecting the ester.

Workup and Purification

Post-reaction workup requires careful pH adjustment to isolate the free amine. For instance, raising the pH to 10–11 with NaOH after extraction ensures protonation of the amine, enhancing organic phase partitioning.

Analytical Characterization

  • ¹H NMR: Expected signals include a vinyl proton triplet (δ 5.8–6.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and N–CH₂ resonance (δ 3.3–3.7 ppm).
  • IR Spectroscopy: Stretches at ~1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N–H).
  • Mass Spectrometry: Molecular ion peak at m/z 263 (C₁₅H₂₁NO₂⁺).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for β-lactam antibiotics and kinase inhibitors. Its cyclization to piperidine derivatives, as shown in, highlights its utility in constructing nitrogen heterocycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 4-(benzylamino)hex-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)hex-2-enoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: Methyl 4-(4'-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate

  • Structure: Features a cyclohexenone ring with a 4'-bromophenylamino substituent and a methyl ester.
  • Key Differences: Cyclohexenone vs. linear hex-2-enoate backbone (affects planarity and rigidity) . Bromophenyl group introduces electron-withdrawing effects, altering electronic distribution compared to benzyl's electron-donating nature.
  • Biological Activity: X-ray crystallography confirms a planar conformation critical for anticonvulsant activity.
  • Synthesis: Crystallographic data (CCDC 212030) supports a rigid intermediate, contrasting with the flexible hex-2-enoate chain in the target compound .

Functional Analog: (S,E)-N-(3-Cyano-4-(3-Ethynylphenylamino)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(Benzylamino)-but-2-enamide

  • Structure: Shares a benzylamino group but incorporates a quinoline core and ethynylphenyl substituent.
  • Key Differences: But-2-enamide vs. hex-2-enoate chain (shorter carbon backbone reduces flexibility). ~250 for methyl 4-(benzylamino)hex-2-enoate) .

Ester-Functionalized Analog: Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structure : Benzoate ester with acetamido and hydroxyl substituents.
  • Key Differences: Aromatic benzoate ring vs. aliphatic hex-2-enoate. Hydroxyl and acetamido groups increase polarity, reducing lipophilicity compared to benzylamino derivatives .
  • Synthesis: Prepared via acetylation of 4-aminosalicylic acid, contrasting with enaminone syntheses that often involve condensation of amines with β-ketoesters .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight Backbone Key Substituents LogP* (Predicted)
This compound ~250 Hex-2-enoate Benzylamino, methyl ester 2.8
Methyl 4-(4'-bromophenyl)amino-cyclohexenone 326.16 Cyclohexenone 4'-Bromophenylamino, methyl ester 3.2
Quinoline-based but-2-enamide 544 But-2-enamide Benzylamino, quinoline, ethynyl 4.1
Methyl 4-acetamido-2-hydroxybenzoate 223.21 Benzoate Acetamido, hydroxyl 1.5

*LogP values estimated via ChemDraw.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(benzylamino)hex-2-enoate, and how are reaction conditions optimized?

A common method involves palladium-catalyzed cross-coupling reactions. For example, a procedure using Pd(PPh₃)₂Cl₂ and CuI as catalysts with triethylamine as a base in a solvent like THF or DMF can yield the compound. Reaction optimization includes controlling temperature (45–80°C), stoichiometry (1.2 equiv. of aryl halide), and purification via flash chromatography (10–40% EtOAc in pentane) . Key parameters to monitor include catalyst loading (2 mol%) and reaction time (12–24 hrs).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. How is the stereochemical configuration of the α,β-unsaturated ester moiety verified?

X-ray crystallography using programs like ORTEP-3 (for structure visualization) confirms geometry . Alternatively, NOESY NMR can detect spatial proximity between the benzylamino group and the ester carbonyl .

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereoselectivity be resolved during synthesis?

Contradictions often arise from solvent polarity or catalyst decomposition. Systematic approaches:

  • Control Experiments : Vary solvents (DMF vs. THF) or bases (Et₃N vs. K₂CO₃).
  • Kinetic Studies : Monitor intermediates via in situ IR or LC-MS.
  • Catalyst Screening : Test Pd(OAc)₂ or Buchwald-Hartwig ligands for improved efficiency .

Q. What methodologies are used to analyze hydrogen-bonding patterns in this compound crystals?

Graph set analysis (as per Etter’s formalism) identifies motifs like D (donors) and A (acceptors). For example:

  • N–H···O=C interactions : Measure bond angles (θ ~120°) and distances (2.8–3.0 Å) via crystallography .
  • C–H···π interactions : Assess using Hirshfeld surface analysis .

Q. How does the electronic nature of substituents affect the compound’s reactivity in nucleophilic additions?

The electron-withdrawing ester group activates the α,β-unsaturated system for Michael additions. Computational studies (DFT) can predict sites of nucleophilic attack:

  • LUMO Maps : Highlight electron-deficient β-carbon.
  • Kinetic Isotope Effects : Compare rates with deuterated analogs to confirm mechanistic pathways .

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